molecular formula C17H12F3N3O2S B3650887 1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole

1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole

Cat. No.: B3650887
M. Wt: 379.4 g/mol
InChI Key: XCLLUDWONYYKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring is substituted with a benzyl group at the 1-position and a 2-nitro-4-(trifluoromethyl)phenylthio group at the 2-position .


Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . The synthesis of this particular compound might involve complex reactions and would require a deep understanding of organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . The benzyl group is attached at the 1-position of the imidazole ring, and the 2-nitro-4-(trifluoromethyl)phenylthio group is attached at the 2-position .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They are key components in functional molecules used in a diverse range of applications . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Imidazole compounds are generally soluble in water and other polar solvents . The specific density, melting point, and boiling point of this compound are not provided in the retrieved sources .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its potential biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could have potential applications in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-benzyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)13-6-7-15(14(10-13)23(24)25)26-16-21-8-9-22(16)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLLUDWONYYKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.